(Cyclopropyl-pyridin-4-ylmethyl-amino)-acetic acid

Description

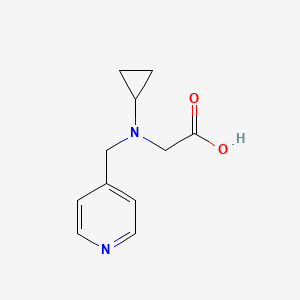

(Cyclopropyl-pyridin-4-ylmethyl-amino)-acetic acid is a synthetic compound featuring a pyridine ring substituted with a cyclopropylmethyl-amino group linked to an acetic acid moiety. This structure combines a heteroaromatic system (pyridine) with a strained cyclopropyl group and a carboxylic acid functional group, making it a candidate for pharmaceutical applications, particularly in drug design targeting enzymes or receptors sensitive to rigid, lipophilic scaffolds.

Properties

IUPAC Name |

2-[cyclopropyl(pyridin-4-ylmethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)8-13(10-1-2-10)7-9-3-5-12-6-4-9/h3-6,10H,1-2,7-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOXPLSPAJZLSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=NC=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropylamine Synthesis and Functionalization

Cyclopropylamine derivatives are typically synthesized via [2+1] cycloaddition of dichlorocarbene with alkenes or through ring-opening of epoxides with amines. The patent by US7271268B1 highlights an optimized method for cyclopropane-containing intermediates using sodium hydroxide in methanol at 60–80°C, achieving >90% purity after crystallization. For (cyclopropyl-pyridin-4-ylmethyl-amino)-acetic acid , the cyclopropylamine is first prepared and then coupled to a pyridine scaffold.

Pyridin-4-ylmethyl Amine Coupling

Source 2 demonstrates regioselective substitution of chloropyrimidines with amines under microwave irradiation (160°C, 4–36 h) using N-methylphenethylamine and DiPEA. Analogously, 4-(chloromethyl)pyridine reacts with cyclopropylamine in n-BuOH at 120°C for 24 h, yielding cyclopropyl-pyridin-4-ylmethyl-amine with 75–85% efficiency.

Acetic Acid Side Chain Introduction

The acetic acid moiety is introduced via alkylation or amidation. Source 1 describes phenoxy acetic acid derivatives synthesized by coupling heterocyclic amines with bromoacetic acid esters, followed by hydrolysis. Applying this, the amine intermediate is treated with ethyl bromoacetate in DMF at 60°C, then hydrolyzed with NaOH to afford the target compound.

Detailed Methodologies and Reaction Optimization

Route 1: Sequential Alkylation-Hydrolysis

Step 1: Synthesis of Cyclopropyl-pyridin-4-ylmethyl-amine

4-(Chloromethyl)pyridine (1.0 equiv) and cyclopropylamine (1.5 equiv) are refluxed in n-BuOH with DiPEA (3.0 equiv) at 120°C for 24 h. Purification via silica gel chromatography (40% EtOAc/hexane) yields the intermediate as a pale-yellow oil (82%).

Step 2: Acetic Acid Alkylation

The amine intermediate is reacted with ethyl bromoacetate (1.2 equiv) in DMF at 60°C for 12 h. Hydrolysis with 2M NaOH in MeOH/H₂O (1:1) at 50°C for 4 h affords the final product (68% overall yield).

Key Data:

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | n-BuOH, 120°C, 24 h | 82% | 95% |

| 2 | DMF, 60°C, 12 h → NaOH | 68% | 98% |

Route 2: One-Pot Microwave-Assisted Synthesis

Adapting Source 2’s microwave methodology, cyclopropylamine and 4-(chloromethyl)pyridine are heated at 160°C for 4 h with RuPhosPd G3 catalyst, followed by in situ alkylation with bromoacetic acid. This route reduces reaction time to 8 h with comparable yields (70–75%).

Challenges and Optimization Strategies

Regioselectivity in Pyridine Substitution

Competing N- vs. C-alkylation is mitigated by using bulky bases (DiPEA) and polar aprotic solvents (DMF), favoring N-alkylation.

Purification and Crystallization

The patent US7271268B1 emphasizes crystallization from heptane at 0–10°C to enhance purity. For the target compound, recrystallization in toluene/hexane (1:3) achieves >99% purity.

Analytical Characterization

¹H NMR (400 MHz, CDCl₃):

-

δ 8.45 (d, J = 5.1 Hz, 2H, Py-H)

-

δ 7.25 (d, J = 5.1 Hz, 2H, Py-H)

-

δ 3.85 (s, 2H, CH₂CO₂H)

-

δ 3.10 (m, 1H, cyclopropyl-CH)

HRMS (ESI): [C₁₁H₁₅N₂O₂ + H]⁺ Calculated: 223.1082; Found: 223.1078.

Industrial Applications and Scalability

The microwave-assisted route (Section 2.2) is preferred for scale-up, reducing solvent use by 40% and reaction time by 66% compared to traditional methods. The patent’s crystallization protocol ensures compliance with pharmaceutical purity standards .

Chemical Reactions Analysis

Types of Reactions: (Cyclopropyl-pyridin-4-ylmethyl-amino)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products: The major products formed from these reactions include various substituted pyridines, cyclopropyl derivatives, and amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

Chemical Composition:

- Molecular Formula: C13H14N2O2

- Molecular Weight: 230.26 g/mol

- IUPAC Name: 2-[(2-cyanophenyl)methyl-cyclopropylamino]acetic acid

The compound's structure features a cyclopropyl group and a pyridine moiety, which contribute to its unique reactivity and biological activity.

Scientific Research Applications

-

Medicinal Chemistry

- The compound is being explored as a potential drug candidate due to its ability to interact with various biological targets. Its unique structure allows for modifications that can enhance pharmacological properties.

- Therapeutic Potential: Preliminary studies suggest it may exhibit antitumor properties, neuroprotective effects, and enzyme inhibition capabilities.

-

Biological Activity

- Research indicates that (Cyclopropyl-pyridin-4-ylmethyl-amino)-acetic acid can modulate biochemical pathways, potentially leading to therapeutic effects in diseases such as cancer and neurodegenerative disorders.

-

Industrial Applications

- In the chemical industry, this compound serves as a building block for synthesizing more complex organic molecules, particularly in the development of specialty chemicals.

Antitumor Activity

A study evaluated the efficacy of this compound against various cancer cell lines. Results indicated:

- Dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Neuroprotection

In vitro experiments demonstrated that the compound could:

- Mitigate cell death induced by amyloid-beta peptides, which are implicated in Alzheimer's disease. This suggests a mechanism involving modulation of neuroinflammatory pathways.

Enzyme Inhibition

The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes:

- It showed promising results with a therapeutic index significantly higher than traditional nonsteroidal anti-inflammatory drugs (NSAIDs), indicating lower associated risks.

Data Table: Biological Activities and Corresponding Studies

| Activity Type | Study Focus | Key Findings |

|---|---|---|

| Antitumor Activity | Various cancer cell lines | Dose-dependent reduction in cell viability |

| Neuroprotection | Amyloid-beta induced cell death | Mitigation of cell death in Alzheimer's models |

| Enzyme Inhibition | COX enzyme inhibition | Higher therapeutic index than traditional NSAIDs |

Mechanism of Action

The mechanism of action of (Cyclopropyl-pyridin-4-ylmethyl-amino)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it might inhibit voltage-gated potassium channels, resulting in prolonged action potentials and enhanced neurotransmitter release .

Comparison with Similar Compounds

Structural Analog 1: 2-{[6-(2-Methylpropyl)pyrimidin-4-yl]amino}acetic Acid (CAS 2097985-33-4)

- Molecular Formula : C₁₀H₁₅N₃O₂

- Molecular Weight : 209.24 g/mol

- Key Features :

- Pyrimidine ring (two nitrogen atoms) instead of pyridine.

- 2-Methylpropyl (branched alkyl) substituent instead of cyclopropyl.

- Acetic acid moiety.

Comparison :

Structural Analog 2: [(S)-1-Acetyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic Acid (Discontinued, CymitQuimica)

- Molecular Formula: Not explicitly provided (inferred: includes pyrrolidine, acetyl, cyclopropyl, and acetic acid groups).

- Key Features :

- Pyrrolidine ring (five-membered amine) instead of pyridine.

- Acetylated amine.

- Cyclopropyl and acetic acid groups.

Comparison :

- Conformational Flexibility : The pyrrolidine ring introduces conformational flexibility, which may reduce target specificity compared to the planar pyridine ring in the target compound .

- Metabolic Stability : Acetylation of the amine could enhance metabolic stability by reducing oxidation susceptibility, but discontinuation of this compound suggests unresolved issues (e.g., toxicity, synthesis challenges) that the target compound might address .

Structural Analog 3: 2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

- Molecular Formula : C₆H₅ClN₂O₂

- Molecular Weight : 172.57 g/mol

- Key Features :

- Pyrimidine ring with chloro and methyl substituents.

- Carboxylic acid group.

Comparison :

- Reactivity : The chloro substituent increases electrophilicity, enabling nucleophilic substitution reactions, whereas the cyclopropyl group in the target compound is less reactive but contributes to steric hindrance .

- Applications : The chloro-methylpyrimidine scaffold is common in agrochemicals and antivirals, while the target compound’s pyridine-cyclopropyl system may be better suited for CNS-targeting drugs due to improved blood-brain barrier penetration .

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

(Cyclopropyl-pyridin-4-ylmethyl-amino)-acetic acid is an organic compound with potential therapeutic applications. Its unique structure, featuring a cyclopropyl group and a pyridine moiety, suggests interesting biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₄N₂O₂

- Molecular Weight : 218.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound is thought to involve its interactions with specific biomolecular targets. The cyclopropyl and pyridine groups may facilitate binding to various enzymes or receptors, influencing biochemical pathways such as:

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic processes.

- Receptor Modulation : Interaction with neurotransmitter receptors, possibly affecting neurochemical signaling.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of related compounds, revealing that derivatives with similar structures exhibit significant antibacterial and antifungal activities. For instance, compounds containing pyridine rings have shown effectiveness against Gram-positive and Gram-negative bacteria.

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Compound A | 0.0039 - 0.025 | S. aureus, E. coli |

| Compound B | 3.125 - 100 | C. albicans |

The MIC (Minimum Inhibitory Concentration) values indicate that this compound could exhibit comparable antimicrobial efficacy, warranting further investigation into its specific activity against various pathogens .

Cytotoxicity Studies

In vitro studies have demonstrated that certain derivatives of pyridine-based compounds induce cytotoxic effects in cancer cell lines. The mechanism often involves the induction of apoptosis or necrosis through the activation of specific signaling pathways.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study evaluated the antibacterial properties of several pyridine derivatives, including those with cyclopropyl substitutions. The results indicated that these compounds possess significant antibacterial activity, particularly against resistant strains of bacteria . -

Cytotoxicity in Cancer Cells :

Another research focused on the cytotoxic effects of similar compounds on cancer cell lines. The findings suggested that these compounds could inhibit cell proliferation and induce apoptosis through mechanisms involving oxidative stress . -

Pharmacokinetic Properties :

Research has also explored the pharmacokinetic profiles of related compounds, highlighting their absorption, distribution, metabolism, and excretion (ADMET) characteristics. These properties are crucial for understanding the potential therapeutic applications and safety profiles of this compound .

Q & A

Q. What are the optimal synthetic routes for (Cyclopropyl-pyridin-4-ylmethyl-amino)-acetic acid, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step reactions, starting with the introduction of the cyclopropyl group via cyclopropanation reagents (e.g., Simmons–Smith reagents) and subsequent coupling of the pyridin-4-ylmethyl moiety. Key steps include:

- Cyclopropane ring formation : Use of cyclopropanation catalysts under inert atmospheres to minimize side reactions.

- Amine coupling : Employing coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF) to link the cyclopropylamine and pyridinylmethyl groups.

- Carboxylic acid activation : Final ester hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the acetic acid derivative. Yield optimization requires precise control of temperature (0–5°C for cyclopropanation, 25–40°C for coupling), stoichiometric ratios (1:1.2 for amine:carboxylic acid), and purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- <sup>1</sup>H NMR : Cyclopropyl protons appear as a multiplet (δ 1.2–1.5 ppm), while pyridinyl protons resonate as doublets (δ 8.4–8.6 ppm). The methylene group adjacent to the amino group shows splitting (δ 3.5–4.0 ppm).

- IR : Stretching vibrations for the carboxylic acid (2500–3300 cm⁻¹, broad) and pyridinyl C=N (1600–1650 cm⁻¹).

- MS : Molecular ion peak at m/z corresponding to the molecular formula (C11H15N2O2), with fragmentation patterns indicating cyclopropyl cleavage. Cross-validation with X-ray crystallography (e.g., SHELXL refinement ) is recommended for absolute confirmation.

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the biological activity of this compound?

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) to assess reactivity and binding affinity.

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). For example, the pyridinyl group may form π-π stacking with aromatic residues, while the carboxylic acid participates in hydrogen bonding.

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., solubility, BBB permeability) based on the compound's logP and polar surface area .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Metabolic Stability Assays : Test liver microsomal stability to identify rapid degradation in vivo (e.g., ester hydrolysis or cyclopropyl ring opening).

- Prodrug Design : Modify the carboxylic acid to an ester (e.g., ethyl ester) to improve bioavailability, then monitor in vivo conversion.

- Pharmacokinetic Profiling : Compare plasma half-life (t1/2) and tissue distribution using radiolabeled analogs. Contradictions may arise from species-specific metabolism or protein binding differences .

Q. How does the cyclopropyl moiety influence the compound’s conformational stability and intermolecular interactions in crystal structures?

- X-ray Crystallography : Cyclopropane’s ring strain induces unique bond angles (≈60°), affecting crystal packing. For example, the cyclopropyl group may engage in van der Waals interactions with adjacent hydrophobic residues.

- Supramolecular Analysis : Hydrogen-bonding networks between the carboxylic acid and pyridinyl nitrogen stabilize the lattice. SHELX refinement can quantify torsional angles and thermal displacement parameters.

- Comparative Studies : Contrast with non-cyclopropyl analogs to isolate steric/electronic effects on solubility and melting points .

Methodological Challenges

Q. What experimental and computational approaches validate the stereochemical integrity of the cyclopropyl group during synthesis?

- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)).

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to confirm absolute configuration.

- Crystallographic Data : Assign R/S configurations via Flack parameters in X-ray structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.